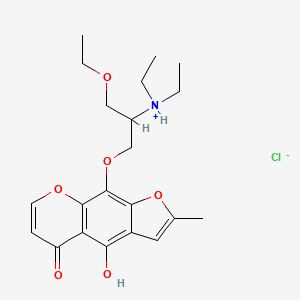

5H-Furo(3,2-g)(1)benzopyran-5-one, 9-(2-(diethylamino)-3-ethoxypropoxy)-4-hydroxy-7-methyl-, hydrochloride

Beschreibung

This compound, known as Amikhelline Hydrochloride (C₁₈H₂₁NO₅·HCl; molecular weight 367.8 g/mol), is a synthetic derivative of the benzopyran class . Its structure features a 5H-furobenzopyran core substituted with:

- A 4-hydroxy group (position 4)

- A 7-methyl group (position 7)

- A 9-(2-(diethylamino)-3-ethoxypropoxy) side chain (position 9), which is protonated as a hydrochloride salt to enhance solubility .

Amikhelline Hydrochloride acts as a quaternary ammonium antimuscarinic agent, primarily used to treat muscle spasms by blocking acetylcholine receptors . Its pharmacological profile is distinct from natural benzopyrans, which often exhibit antimicrobial or anti-inflammatory properties .

Eigenschaften

CAS-Nummer |

96577-66-1 |

|---|---|

Molekularformel |

C21H28ClNO6 |

Molekulargewicht |

425.9 g/mol |

IUPAC-Name |

[1-ethoxy-3-(4-hydroxy-2-methyl-5-oxofuro[3,2-g]chromen-9-yl)oxypropan-2-yl]-diethylazanium;chloride |

InChI |

InChI=1S/C21H27NO6.ClH/c1-5-22(6-2)14(11-25-7-3)12-27-21-19-15(10-13(4)28-19)18(24)17-16(23)8-9-26-20(17)21;/h8-10,14,24H,5-7,11-12H2,1-4H3;1H |

InChI-Schlüssel |

RDDGTKHXFBZFOO-UHFFFAOYSA-N |

Kanonische SMILES |

CC[NH+](CC)C(COCC)COC1=C2C(=C(C3=C1OC=CC3=O)O)C=C(O2)C.[Cl-] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesis of Furanochromone Core

The furanochromone core can be synthesized by known methods involving cyclization reactions of appropriate hydroxycoumarin precursors with furan derivatives. For example:

- Starting from 4-hydroxy-7-methylcoumarin , a furan ring is fused at the 3,2-g position via electrophilic substitution or cyclization under acidic or basic catalysis.

- The process often involves oxidative cyclization or condensation reactions to form the fused heterocyclic system.

Preparation of the 9-(2-(diethylamino)-3-ethoxypropoxy) Side Chain

The side chain synthesis involves:

Step 1: Preparation of the 2-(diethylamino)-3-ethoxypropyl intermediate, which can be synthesized by nucleophilic substitution reactions starting from epichlorohydrin or similar epoxides reacted with diethylamine and ethanol derivatives.

Step 2: Attachment of this side chain to the 9-position of the furanochromone core via nucleophilic substitution or etherification, typically under basic conditions to promote the formation of the ether bond.

Hydroxylation and Methylation

- The 4-hydroxy group is either retained from the starting coumarin or introduced by selective hydroxylation.

- The 7-methyl substituent is introduced either by methylation of the hydroxy precursor or by starting from a methylated coumarin.

Formation of Hydrochloride Salt

- The free base compound is converted to its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent such as ethanol or ether.

- This step improves compound stability, crystallinity, and solubility for pharmaceutical applications.

Reaction Conditions and Yields

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Furanochromone core synthesis | Acid/base catalysis, oxidative cyclization | 70-85 | Purity critical for subsequent steps |

| Side chain synthesis | Epichlorohydrin, diethylamine, ethanol | 65-80 | Requires control of stereochemistry |

| Etherification at 9-position | Base (e.g., K2CO3), aprotic solvent | 60-75 | Mild heating to avoid decomposition |

| Hydrochloride salt formation | HCl in ethanol or ether | >95 | Crystallization step improves purity |

Research Findings and Optimization

- Studies on related aminoalkanol derivatives of 5H-furo[3,2-g]benzopyran-5-one have demonstrated that the substitution pattern on the side chain significantly affects biological activity, particularly antiarrhythmic effects.

- Optimization of reaction conditions, such as solvent choice and temperature control during the etherification step, enhances yield and stereochemical purity.

- The hydrochloride salt form shows improved pharmacokinetic properties compared to the free base, supporting its use in medicinal chemistry.

Summary Table of Preparation Methods

| Preparation Stage | Key Reaction Type | Typical Reagents | Critical Parameters | Outcome |

|---|---|---|---|---|

| Core synthesis | Cyclization/oxidation | Hydroxycoumarin, furan derivatives | Catalyst type, temperature | Furanochromone core |

| Side chain synthesis | Nucleophilic substitution | Epichlorohydrin, diethylamine, ethanol | Stoichiometry, stereoselectivity | 2-(diethylamino)-3-ethoxypropyl intermediate |

| Side chain attachment | Etherification | Furanochromone core, base, aprotic solvent | Reaction time, temperature | 9-substituted furanochromone |

| Salt formation | Acid-base reaction | HCl, ethanol or ether | Acid concentration, crystallization | Hydrochloride salt |

Analyse Chemischer Reaktionen

Types of Reactions

5H-Furo(3,2-g)(1)benzopyran-5-one, 9-(2-(diethylamino)-3-ethoxypropoxy)-4-hydroxy-7-methyl-, hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new groups or replace existing ones.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.

Wissenschaftliche Forschungsanwendungen

Research indicates that derivatives of 5H-Furo(3,2-g)(1)benzopyran-5-one exhibit a range of biological activities:

- Antibacterial Properties : Studies have shown that compounds related to 5H-Furo(3,2-g)(1)benzopyran-5-one exhibit significant antibacterial effects against various strains of bacteria, including E. coli. For instance, a study demonstrated complete inhibition of bacterial growth at concentrations of 10 µg/µl or higher .

- Antiarrhythmic Activity : Novel derivatives have been synthesized that display strong antiarrhythmic properties. One such derivative was found to be more effective than propranolol at significantly lower toxicity levels .

- Enzyme Inhibition : The compound has been shown to interact with specific enzymes involved in metabolic pathways, potentially modulating cellular signaling processes. This interaction may lead to therapeutic applications in conditions related to metabolic dysregulation.

Applications in Medicinal Chemistry

The structural uniqueness of 5H-Furo(3,2-g)(1)benzopyran-5-one enhances its potential as a lead compound in drug development. Its ability to bind selectively to biological targets makes it a candidate for:

- Drug Development : The compound's diverse biological activities suggest its potential as a scaffold for developing new therapeutics aimed at treating infections and cardiovascular diseases.

- Pharmacological Research : Ongoing studies are focused on understanding the mechanism of action of this compound and its derivatives. This research is crucial for elucidating their pharmacological profiles and guiding further development.

Wirkmechanismus

The mechanism of action of 5H-Furo(3,2-g)(1)benzopyran-5-one, 9-(2-(diethylamino)-3-ethoxypropoxy)-4-hydroxy-7-methyl-, hydrochloride would depend on its specific interactions with biological targets. Potential mechanisms include:

Binding to receptors: The compound may interact with specific receptors on cell surfaces, triggering a cascade of biochemical events.

Enzyme inhibition: It could inhibit the activity of certain enzymes, affecting metabolic pathways.

Modulation of signaling pathways: The compound might influence intracellular signaling pathways, leading to changes in cell behavior.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The structural and functional diversity of benzopyran derivatives is highlighted below, with key differences in substituents and biological activities:

Table 1: Structural and Functional Comparison of Benzopyran Derivatives

Key Observations:

Substituent-Driven Activity: The 9-(2-(diethylamino)-3-ethoxypropoxy) side chain in Amikhelline Hydrochloride introduces cationic character, enhancing interaction with muscarinic receptors and improving bioavailability via hydrochloride salt formation . Methoxy groups (e.g., 4,9-OCH₃ in Khellin) correlate with antimicrobial activity but lack anticholinergic effects, suggesting substituent position and polarity dictate target specificity .

Antimicrobial vs. Neurological Activity :

- The 4,9-dimethoxy-7-methyl derivative inhibits E. coli growth at 10 µg/µl, likely by disrupting membrane integrity or quorum sensing .

- Amikhelline’s tertiary amine group enables central nervous system (CNS) penetration, making it suitable for neuromuscular applications .

Simplification of the side chain (e.g., 4-methoxy-7-methyl) reduces molecular weight and complexity, often used as intermediates in synthesis .

Biologische Aktivität

5H-Furo(3,2-g)(1)benzopyran-5-one, 9-(2-(diethylamino)-3-ethoxypropoxy)-4-hydroxy-7-methyl-, hydrochloride is a complex organic compound belonging to the furobenzopyran class. Its unique structural characteristics, including a fused ring system and various functional groups, suggest significant potential for diverse biological activities. This article provides an extensive overview of its biological activity, including antibacterial and anti-inflammatory properties, alongside relevant research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 374.89 g/mol. The presence of diethylamino and ethoxypropoxy groups enhances its solubility and biological activity profile compared to other similar compounds.

Biological Activities

Research indicates that derivatives of 5H-Furo(3,2-g)(1)benzopyran-5-one exhibit a range of biological activities:

- Antibacterial Activity : Studies have demonstrated that this compound can inhibit the growth of various bacterial strains. For example, one study reported significant antibacterial effects against Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 0.16 to 20 μg/μl .

- Anti-inflammatory Effects : The compound's ability to modulate signaling pathways suggests potential therapeutic applications in treating inflammatory diseases. Its interaction with specific receptors or enzymes can influence cellular signaling pathways.

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 5H-Furo(3,2-g)(1)benzopyran-5-one derivatives | Variations in functional groups | Antibacterial, anti-inflammatory |

| Coumarin derivatives | Similar benzopyran structure | Antioxidant, anticoagulant |

| Flavonoids | Polyphenolic compounds with benzopyran core | Antioxidant, anti-cancer |

What distinguishes 5H-Furo(3,2-g)(1)benzopyran-5-one from these compounds is its specific combination of functional groups that enhance its pharmacological potential.

Research Findings

Several studies have explored the biological activity of this compound:

- Antibacterial Studies : A study conducted on various solvent extracts revealed that the THF extract exhibited a high zone of inhibition against E. coli, indicating strong antibacterial properties attributed to the active compounds within the extract .

- Pharmacological Studies : Research involving the synthesis of new derivatives indicated strong antiarrhythmic action in certain derivatives compared to standard drugs like propranolol, highlighting its potential in cardiovascular therapies .

- Cytotoxicity Evaluations : In vitro studies have shown that some derivatives possess cytotoxic activities against human tumor cell lines, suggesting their potential as antitumor agents with lower side effects compared to conventional treatments .

Case Studies

Several case studies illustrate the practical applications and effectiveness of this compound:

- A study focused on the synthesis and characterization of novel derivatives demonstrated their effectiveness in inhibiting cancer cell proliferation while maintaining low toxicity towards normal cells .

- Another investigation into the interaction of this compound with specific enzymes revealed its ability to modulate metabolic pathways significantly, which could lead to innovative treatment strategies for metabolic disorders.

Q & A

Q. What are the established synthetic pathways for this compound, and how can researchers optimize reaction conditions?

The synthesis of structurally related furo-benzopyran derivatives often involves multi-step protocols, including nucleophilic substitution, coupling reactions, and acid-catalyzed cyclization. For example, analogous compounds (e.g., furo-chromene derivatives) are synthesized via alkynylation of chloropyridazinones followed by base-mediated cyclization in dioxane/water systems . Optimization may involve adjusting solvent polarity (e.g., dioxane for solubility), temperature (80–100°C for cyclization), and stoichiometric ratios of intermediates. Characterization typically employs HPLC-MS for purity assessment and NMR (1H/13C) for structural confirmation .

Q. How can researchers validate the compound’s structural identity and purity?

Comprehensive spectroscopic methods are critical:

- 1H/13C NMR : Identify proton environments (e.g., diethylamino protons at δ 1.0–1.5 ppm, aromatic protons in the benzopyran core at δ 6.5–8.0 ppm) .

- ESI-MS : Confirm molecular weight (e.g., expected [M+H]+ ion for C₂₈H₃₄ClNO₇: ~556.2) and fragmentation patterns .

- IR Spectroscopy : Detect functional groups (e.g., carbonyl stretch at ~1700 cm⁻¹ for the benzopyran-5-one moiety) .

Q. What physicochemical properties are critical for experimental design (e.g., solubility, stability)?

Key properties include:

- LogP : Estimated via XLogP3 (e.g., ~3.8 for similar furo-benzopyrans), indicating moderate lipophilicity .

- Polar Surface Area (PSA) : ~116 Ų (high polarity due to hydroxyl and ether groups), influencing solubility in polar solvents like DMSO or methanol .

- Hydrogen bonding : 4–5 donors/acceptors, necessitating pH-controlled storage (4°C, inert atmosphere) to prevent hydrolysis .

Advanced Research Questions

Q. How can researchers assess the compound’s bioactivity and mechanism of action?

- Cytotoxicity assays : Use MTT or SRB assays on cancer cell lines (e.g., IC₅₀ determination), with LY294002 or PD98059 as positive controls for kinase inhibition .

- Metabolic profiling : Track flavonoid-derived metabolites (e.g., via LC-MS/MS) in plant or mammalian systems, noting hydroxylation or glycosylation patterns .

- Receptor binding studies : Radioligand displacement assays (e.g., dopamine receptors) to identify off-target interactions .

Q. What strategies resolve contradictions in spectral or bioactivity data across studies?

- Batch variability : Compare NMR spectra (e.g., deuterated solvent effects) and MS calibration using reference standards .

- Bioactivity discrepancies : Replicate assays under standardized conditions (e.g., cell passage number, serum-free media) and validate via orthogonal methods (e.g., CRISPR knockdown of putative targets) .

Q. How can computational methods enhance understanding of structure-activity relationships (SAR)?

- Docking simulations : Model interactions with kinases (e.g., PI3K or MAPK) using AutoDock Vina, focusing on the diethylamino-ethoxypropoxy side chain’s role in binding .

- QSAR modeling : Correlate substituent effects (e.g., methyl vs. methoxy groups) with cytotoxicity data to prioritize analogs .

Methodological Considerations

- Synthetic Challenges : Side reactions (e.g., epoxide formation in cyclization steps) require monitoring via TLC and quenching with aqueous NaHCO₃ .

- Bioassay Design : Include time-resolved measurements (e.g., 24–72 hr incubations) to capture delayed apoptotic effects .

- Data Reproducibility : Share raw spectral files (e.g., JCAMP-DX for NMR) in supplementary materials to enable cross-lab validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.